2-Oxo-4-phenyl-2H-1-benzopyran-7-yl pyridine-3-carboxylate
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Overview
Description
2-Oxo-4-phenyl-2H-chromen-7-yl nicotinate is a chemical compound that belongs to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chromen ring system with a phenyl group at the 4-position and a nicotinate ester at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-4-phenyl-2H-chromen-7-yl nicotinate typically involves the acylation of 7-hydroxy-2H-chromen-2-one with nicotinic acid or its derivatives. One common method involves the use of nicotinoyl chloride in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-4-phenyl-2H-chromen-7-yl nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the chromen ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-Oxo-4-phenyl-2H-chromen-7-yl nicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of dyes and pigments due to its chromen structure.
Mechanism of Action
The mechanism of action of 2-Oxo-4-phenyl-2H-chromen-7-yl nicotinate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: The compound induces apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-4-phenyl-2H-chromen-7-yl acetate: Similar structure but with an acetate ester instead of nicotinate.
8-Methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate: Contains a methyl group at the 8-position.
2-Oxo-4-phenyl-2H-chromen-7-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside: A glucopyranoside derivative.
Uniqueness
2-Oxo-4-phenyl-2H-chromen-7-yl nicotinate is unique due to the presence of the nicotinate ester, which imparts distinct biological activities and potential therapeutic applications. Its structure allows for diverse chemical modifications, making it a versatile compound in medicinal chemistry.
Properties
CAS No. |
64836-32-4 |
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Molecular Formula |
C21H13NO4 |
Molecular Weight |
343.3 g/mol |
IUPAC Name |
(2-oxo-4-phenylchromen-7-yl) pyridine-3-carboxylate |
InChI |
InChI=1S/C21H13NO4/c23-20-12-18(14-5-2-1-3-6-14)17-9-8-16(11-19(17)26-20)25-21(24)15-7-4-10-22-13-15/h1-13H |
InChI Key |
DVTWVELQFIBEPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OC(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
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